(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile
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Overview
Description
(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile typically involves the condensation of a quinoxaline derivative with a suitable nitrile compound. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline derivatives.
Quinoxaline N-oxide: An oxidized derivative of quinoxaline.
2-Phenylquinoxaline: A similar compound with a phenyl group attached to the quinoxaline ring.
Uniqueness
(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Biological Activity
(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoxaline family, which has been associated with various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H11N3O with a molecular weight of 261.284 g/mol. The structure features a quinoxaline ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. A comparative study showed that certain derivatives of quinoxaline demonstrated effective inhibition against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to bacterial cell death .
Anticancer Potential
Studies have also explored the anticancer potential of quinoxaline derivatives. In vitro assays revealed that this compound exhibited cytotoxic effects on cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
Quinoxaline derivatives have also been studied for their anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
In a notable case study, a series of quinoxaline derivatives including this compound were evaluated for their efficacy against resistant strains of bacteria. The study highlighted that the compound exhibited a higher inhibition rate compared to traditional antibiotics, making it a candidate for further development in antibiotic therapies .
Properties
Molecular Formula |
C16H11N3O |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-12(11-6-2-1-3-7-11)15-16(20)19-14-9-5-4-8-13(14)18-15/h1-9,18H,(H,19,20)/b15-12+ |
InChI Key |
BUFRYGPHYVLLTC-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(=O)NC3=CC=CC=C3N2)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)NC3=CC=CC=C3N2)C#N |
Origin of Product |
United States |
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